4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole
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Description
The compound "4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole" is a derivative of 1H-pyrazole, which is a heterocyclic aromatic organic compound featuring a five-membered ring with two adjacent nitrogen atoms. The presence of the bromo and sulfonyl functional groups in the compound suggests that it may have unique chemical properties and reactivity, making it a potential candidate for various chemical transformations and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related sulfonyl-containing pyrazoles has been explored in several studies. For instance, a facile synthesis of highly substituted 4-sulfonyl-1H-pyrazoles from N-propargylic sulfonylhydrazone derivatives has been reported, where allenic sulfonamide formation and 1,3-sulfonyl shift were critical steps in the transformation . Another study demonstrated the selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles from N-allenic sulfonylhydrazones, with the ability to control the migration of sulfonyl groups by changing the Lewis acids . These methods could potentially be adapted for the synthesis of "4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole" by incorporating the appropriate bromo substituents.
Molecular Structure Analysis
The molecular structure of sulfonyl-substituted pyrazoles can be complex, and their analysis often requires advanced techniques. Quantum mechanical calculations and spectroscopic investigations, such as FT-IR, FT-Raman, and UV, have been employed to study the molecular structure of similar compounds . These methods could be used to analyze the molecular structure of "4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole" and predict its reactivity and physical properties.
Chemical Reactions Analysis
The chemical reactivity of sulfonyl-substituted pyrazoles can be influenced by the presence of directing groups and catalysts. For example, 2-Aminophenyl-1H-pyrazole has been used as a removable directing group for copper-mediated C-H amidation and sulfonamidation, leading to the formation of various amides and sulfonamides . Additionally, Brønsted acid catalysts have been utilized to synthesize bis(pyrazol-5-ol) derivatives under solvent-free conditions . These findings suggest that "4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole" could participate in similar reactions, potentially leading to a wide range of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl-substituted pyrazoles can be deduced from their molecular structure and substituents. The presence of bromo and sulfonyl groups is likely to influence the compound's solubility, boiling point, and stability. The sulfonyl group, in particular, could enhance the compound's acidity and reactivity towards nucleophiles. The physical properties such as melting point and solubility could be determined experimentally, while computational methods could provide insights into the compound's electronic properties, such as dipole moment and polarizability .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromo-1-(2-bromophenyl)sulfonylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N2O2S/c10-7-5-12-13(6-7)16(14,15)9-4-2-1-3-8(9)11/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTMIZJXKCERLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)N2C=C(C=N2)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650340 |
Source
|
Record name | 4-Bromo-1-(2-bromobenzene-1-sulfonyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole | |
CAS RN |
957062-77-0 |
Source
|
Record name | 4-Bromo-1-[(2-bromophenyl)sulfonyl]-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957062-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1-(2-bromobenzene-1-sulfonyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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